molecular formula C23H27NO4 B13619140 6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid

6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid

Cat. No.: B13619140
M. Wt: 381.5 g/mol
InChI Key: BYIYAQVUQOFBDO-UHFFFAOYSA-N
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Description

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is often utilized in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and piperidine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. This compound interacts with molecular targets and pathways involved in peptide bond formation and protein synthesis .

Comparison with Similar Compounds

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid can be compared with other similar compounds such as:

These compounds share the Fmoc protective group but differ in their amino acid backbones, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific structure, which provides distinct properties and uses in peptide synthesis and other applications.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

InChI

InChI=1S/C23H27NO4/c1-23(2,12-11-21(25)26)13-14-24-22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

BYIYAQVUQOFBDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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